DTDGL
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Overview
Description
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex glycolipid compound. It consists of a glycerol backbone with two tetradecyl (C14) chains attached to the first and second carbon atoms, and a disaccharide unit (glucopyranosyl-glucopyranosyl) attached to the third carbon atom. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol typically involves multiple steps:
Preparation of the Glycerol Backbone: The glycerol backbone is first protected to prevent unwanted reactions at specific sites.
Attachment of Tetradecyl Chains: The tetradecyl chains are introduced through esterification or etherification reactions, often using tetradecyl alcohol and appropriate catalysts.
Introduction of the Disaccharide Unit: The disaccharide unit is attached to the glycerol backbone through glycosylation reactions, using glucopyranosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide unit can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler glycolipids or glycerol derivatives.
Substitution: The tetradecyl chains can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler glycolipids, glycerol derivatives.
Substitution: Modified glycolipids with different alkyl chains.
Scientific Research Applications
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function, as well as its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol involves its interaction with cell membranes and proteins. The amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-tetradecyl-sn-glycerol: Similar structure but lacks the disaccharide unit.
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl)glycerol: Contains a monosaccharide instead of a disaccharide.
1,2-Di-O-tetradecyl-3-O-(6-O-mannopyranosyl-glucopyranosyl)glycerol: Similar structure with a different sugar unit.
Uniqueness
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is unique due to its specific disaccharide unit, which imparts distinct biochemical properties and potential applications. The presence of two tetradecyl chains also enhances its amphiphilic nature, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
123001-17-2 |
---|---|
Molecular Formula |
C43H84O13 |
Molecular Weight |
809.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
NWFDRMQWJXDMEE-QTGKKKNTSA-N |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
123001-17-2 | |
Synonyms |
1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol DTDGL |
Origin of Product |
United States |
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